N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide
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Overview
Description
“N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide” is a complex organic compound. It contains a benzodioxin group, which is a type of aromatic ether, attached to a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxin and thiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzodioxin and thiazole groups could potentially participate in a variety of chemical reactions .Scientific Research Applications
Antibacterial Agent
The compound has been identified as a potent antibacterial agent, particularly effective against Bacillus subtilis , with a significant 60.04% bacterial biofilm growth inhibition . This suggests its potential use in preventing bacterial biofilm formation, which is a major concern in medical device infections and antibiotic resistance .
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and their inhibition can be useful in treating diseases like Alzheimer’s (cholinesterases) or inflammatory conditions (lipoxygenase) .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives with potential pharmacological activities. The synthesis process typically involves the reaction of 1,4-benzodioxane-6-amine with different alkyl/aralkyl halides, leading to a range of compounds with diverse biological activities .
Chemical Reference Material
As listed by suppliers like Sigma-Aldrich and MilliporeSigma, this compound is available as a chemical reference material. This implies its use in chemical analysis, quality control, and calibration in research laboratories to ensure the accuracy and reliability of analytical data .
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their potential therapeutic effects on alzheimer’s disease .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cholinesterase enzymes, which are key targets in the treatment of alzheimer’s disease .
Pharmacokinetics
It’s known that sulfonamides, a class of compounds with similar structures, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have shown potential therapeutic effects against alzheimer’s disease by inhibiting cholinesterase enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-3-14(18)17-15-16-11(9-21-15)10-4-5-12-13(8-10)20-7-6-19-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZNCBMCKYUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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